molecular formula C8H10N2O2 B6163394 methyl 5-ethylpyrimidine-2-carboxylate CAS No. 2116524-77-5

methyl 5-ethylpyrimidine-2-carboxylate

Cat. No.: B6163394
CAS No.: 2116524-77-5
M. Wt: 166.2
InChI Key:
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Description

Methyl 5-ethylpyrimidine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethylpyrimidine-2-carboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acid derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Halogenating agents like phosphorus pentachloride or bromine

Major Products Formed

    Oxidation: 5-ethylpyrimidine-2-carboxylic acid

    Reduction: 5-ethylpyrimidine-2-methanol

    Substitution: Halogenated pyrimidine derivatives

Scientific Research Applications

Methyl 5-ethylpyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 5-ethylpyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpyrimidine-2-carboxylate
  • Ethyl 5-ethylpyrimidine-2-carboxylate
  • Methyl 5-ethylpyrimidine-4-carboxylate

Uniqueness

Methyl 5-ethylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

2116524-77-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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